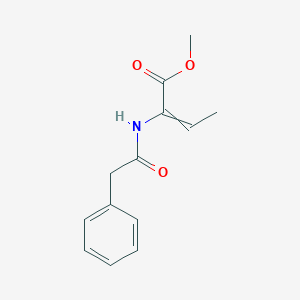
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out under mild conditions, such as room temperature, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or methoxyphenyl rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but generally involve controlled temperatures and the use of solvents such as dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles. These products can have different properties and applications depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in material science for the development of fluorescent probes and sensors
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-phenyl-
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-(2,3,3-triiodo-2-propenyl)-
- 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]
Uniqueness
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenyl and phenyl groups enhances its stability and reactivity, making it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
60636-95-5 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O/c1-19-13-9-7-12(8-10-13)18-16-14(15-17-18)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
AASNETFLUSPAID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


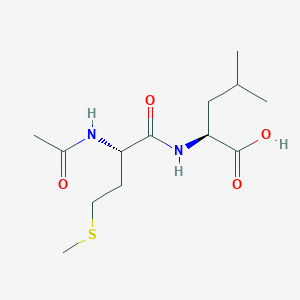
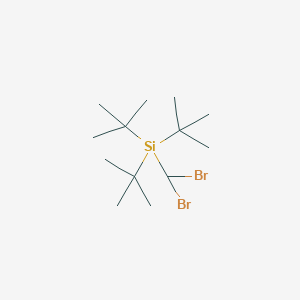
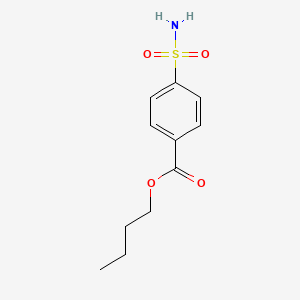
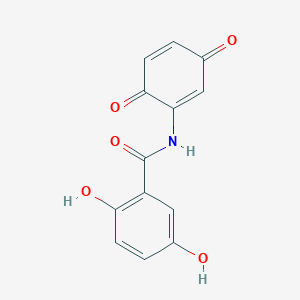

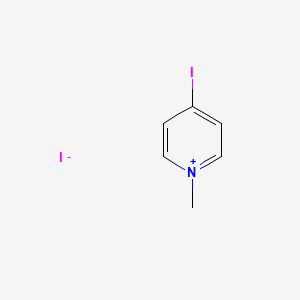

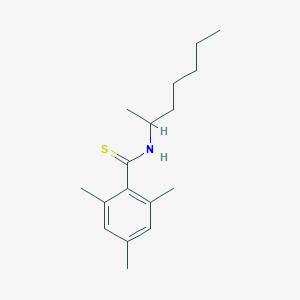
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)

